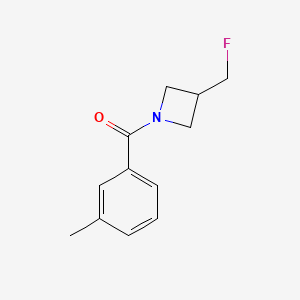
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine, also known as FMBA, is a synthetic compound that belongs to the class of azetidine derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Antibacterial Agents : Azetidinylquinolones, a class of compounds including azetidine derivatives, have been investigated for their antibacterial properties. Studies have shown that certain stereochemically pure azetidinylquinolones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The absolute stereochemistry at the asymmetric centers of the azetidine and other moieties in these compounds is crucial for enhancing in vitro activity and oral efficacy (Frigola et al., 1995).
Fluorescence Imaging : Azetidine derivatives have been used to develop high-performance fluorophores for advanced fluorescence imaging. Replacing conventional substituents with azetidine rings in certain fluorophores, like naphthalimide, significantly enhances their brightness and photostability, making them useful for biological imaging applications (Liu et al., 2016).
Neurological Imaging : The azetidine derivative A-85380 has been identified as a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. Its fluorinated analog, F-A-85380, shows promise for PET imaging of central nAChRs, potentially aiding in the study of neurological disorders (Doll et al., 1999).
Drug Development for Multiple Sclerosis : Benzofuran-based S1P1 agonists, incorporating azetidine derivatives, have demonstrated significant efficacy in reducing blood lymphocyte counts and showing effectiveness in a mouse model of relapsing multiple sclerosis. These compounds exhibit excellent oral bioavailability and good pharmacokinetic profiles (Saha et al., 2011).
Propriétés
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-3-2-4-11(5-9)12(15)14-7-10(6-13)8-14/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAFVFDJNRKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)
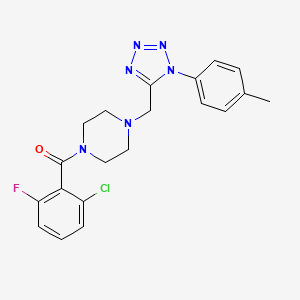
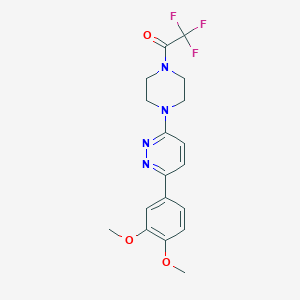
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)
![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)
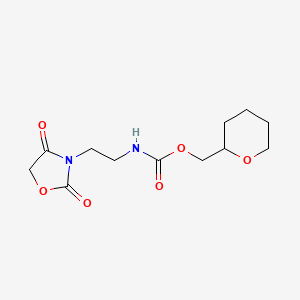
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)
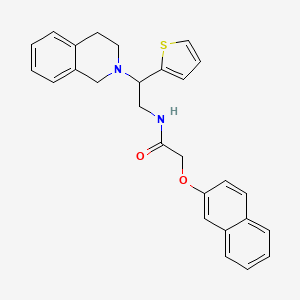
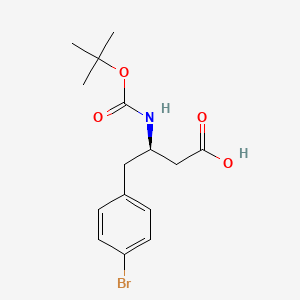
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)